tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
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Overview
Description
Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound that features a benzofuran ring, a chromenone moiety, and a tert-butyl ester group
Scientific Research Applications
Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: The compound’s properties can be exploited in the design of novel materials with specific electronic, optical, or mechanical characteristics.
Future Directions
Benzofuran derivatives, including “tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate”, have potential applications in medicinal chemistry due to their various biological activities . The development of new synthetic methods and the exploration of their biological activities could be valuable directions for future research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran and chromenone intermediates, followed by their coupling and esterification.
Chromenone Synthesis: The chromenone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling and Esterification: The benzofuran and chromenone intermediates are then coupled, and the resulting product is esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: K2CO3, NaOH, various nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Mechanism of Action
The mechanism of action of tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate involves its interaction with various molecular targets and pathways. The benzofuran and chromenone moieties can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as 2-arylbenzofurans, exhibit similar biological activities and synthetic routes.
Chromenone Derivatives: Chromenone-based compounds, like coumarins, share structural similarities and are studied for their diverse biological activities.
Uniqueness
Tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate is unique due to the combination of the benzofuran and chromenone moieties within a single molecule, which may result in synergistic effects and enhanced biological activity compared to individual benzofuran or chromenone derivatives.
Properties
IUPAC Name |
tert-butyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O6/c1-14-9-20-16(11-19(14)27-13-23(26)30-24(2,3)4)17(12-22(25)29-20)21-10-15-7-5-6-8-18(15)28-21/h5-12H,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCSUNWQTXBLGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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